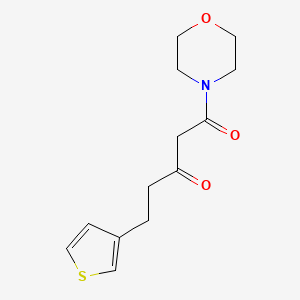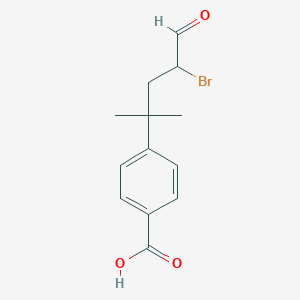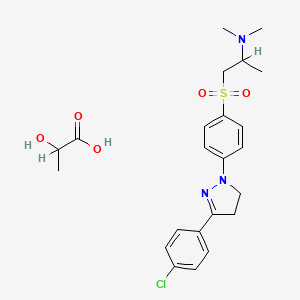
Einecs 285-890-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromobenzaldehyde diethyl acetal typically involves the reaction of 2-bromobenzaldehyde with diethyl acetal under specific conditions. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the acetal group.
Industrial Production Methods
In industrial settings, the production of 2-Bromobenzaldehyde diethyl acetal follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the concentration of reactants to achieve the desired outcome.
化学反応の分析
Types of Reactions
2-Bromobenzaldehyde diethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-bromobenzoic acid.
Reduction: Reduction reactions can convert it into 2-bromobenzyl alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: 2-Bromobenzoic acid
Reduction: 2-Bromobenzyl alcohol
Substitution: Various substituted benzaldehyde derivatives
科学的研究の応用
2-Bromobenzaldehyde diethyl acetal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is employed in the study of biochemical pathways and enzyme reactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of dyes, fragrances, and other specialty chemicals.
作用機序
The mechanism of action of 2-Bromobenzaldehyde diethyl acetal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways. The bromine atom in the compound plays a crucial role in its reactivity, facilitating substitution and other reactions.
類似化合物との比較
Similar Compounds
- 2-Chlorobenzaldehyde diethyl acetal
- 2-Fluorobenzaldehyde diethyl acetal
- 2-Iodobenzaldehyde diethyl acetal
Uniqueness
2-Bromobenzaldehyde diethyl acetal is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo counterparts. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and industrial processes.
特性
CAS番号 |
85154-08-1 |
|---|---|
分子式 |
C20H24ClN3O2S.C3H6O3 C23H30ClN3O5S |
分子量 |
496.0 g/mol |
IUPAC名 |
1-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonyl-N,N-dimethylpropan-2-amine;2-hydroxypropanoic acid |
InChI |
InChI=1S/C20H24ClN3O2S.C3H6O3/c1-15(23(2)3)14-27(25,26)19-10-8-18(9-11-19)24-13-12-20(22-24)16-4-6-17(21)7-5-16;1-2(4)3(5)6/h4-11,15H,12-14H2,1-3H3;2,4H,1H3,(H,5,6) |
InChIキー |
TVBOOZZXKDXSHZ-UHFFFAOYSA-N |
正規SMILES |
CC(CS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl)N(C)C.CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


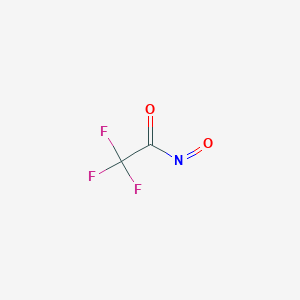
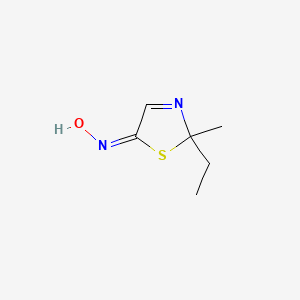
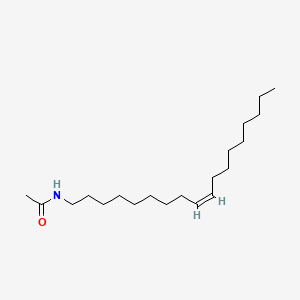
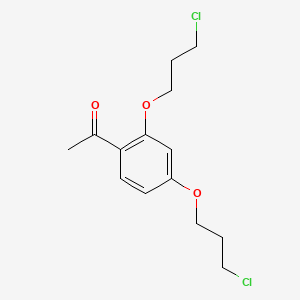
![5-(2-bromoethenyl)-1-[(2R,4S,5R)-4-chloro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14417055.png)

![N-{2-[(2-Hydroxyethyl)amino]ethyl}propanamide](/img/structure/B14417057.png)
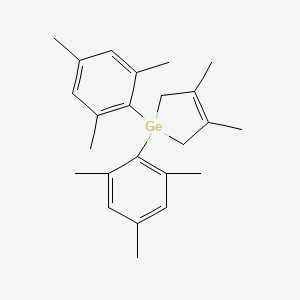
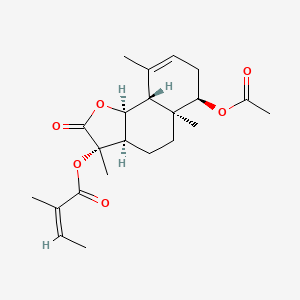
![1-Methyl-5-[(trimethylsilyl)sulfanyl]-1H-tetrazole](/img/structure/B14417065.png)
